molecular formula C19H29Br2NO8 B604969 3,4-Dibromo-Mal-PEG4-t-butyl ester CAS No. 2030168-38-6

3,4-Dibromo-Mal-PEG4-t-butyl ester

Cat. No.: B604969
CAS No.: 2030168-38-6
M. Wt: 559.25
InChI Key: JOTPXNOGHQCGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-Mal-PEG4-t-butyl ester is a PEG linker with a dibromomaleimide group and t-butyl protecting group . The dibromomaleimide group allows for two points of attachment because both bromine atoms can be substituted . The t-butyl ester can be removed under acidic conditions .


Molecular Structure Analysis

The molecular formula of this compound is C19H29Br2NO8 . It has a molecular weight of 559.3 g/mol . The functional groups present in this compound are maleimide and t-butyl ester .

Scientific Research Applications

1. Biomedical Applications

3,4-Dibromo-Mal-PEG4-t-butyl ester has significant applications in the field of biomedical research. For instance, its derivatives have been used to enhance the bioactivity and sustained levels of α4 integrin inhibitors in vivo (Smith et al., 2013). These inhibitors show promise in treating inflammatory and autoimmune diseases. Additionally, such compounds have shown potential in the development of biodegradable polymers with temperature sensitivity, useful in drug delivery systems (Sun et al., 2011).

2. Material Science and Engineering

In the realm of material science, this compound and its related compounds have been utilized in creating polymers for specific applications. For example, they have been instrumental in the synthesis of poly(ester-urethanes) used in various engineering applications due to their biodegradability and mechanical properties (Dupret et al., 1999). Additionally, they find use in the development of copolymer electrolytes for lithium-sulfur batteries, enhancing the battery's performance and stability (Cai et al., 2019).

3. Chemical Synthesis and Catalysis

In chemical synthesis, such esters are valuable for developing new catalysts and improving existing chemical processes. For example, they have been used in the synthesis of new ruthenium carbene catalysts for efficient ring-closing metathesis (Varray et al., 2003). Additionally, they facilitate the efficient synthesis of tertiary butyl esters, an important class of compounds in organic synthesis (Degennaro et al., 2016).

Biochemical Analysis

Biochemical Properties

3,4-Dibromo-Mal-PEG4-t-butyl ester plays a crucial role in biochemical reactions as a PEG linker. The dibromomaleimide group can interact with thiol groups on proteins and enzymes, forming stable thioether bonds. This interaction is particularly useful in the conjugation of proteins and peptides, allowing for the creation of targeted drug delivery systems and other bioconjugates. The t-butyl ester can be removed under acidic conditions, further increasing the versatility of this compound in various biochemical applications .

Cellular Effects

This compound influences various cellular processes by facilitating the conjugation of biomolecules. This compound can affect cell signaling pathways by modifying proteins involved in these pathways. For example, the conjugation of signaling proteins with this compound can alter their activity, leading to changes in gene expression and cellular metabolism. Additionally, the hydrophilic PEG chain increases the solubility of the conjugated molecules, enhancing their bioavailability and cellular uptake .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable thioether bonds with thiol groups on biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the conjugated molecule. For instance, the conjugation of an enzyme inhibitor with this compound can enhance its inhibitory effect by increasing its stability and solubility. Similarly, the conjugation of an enzyme activator can enhance its activity by improving its bioavailability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The t-butyl ester protecting group can be removed under acidic conditions, leading to the formation of the active dibromomaleimide group. This process can be controlled to achieve the desired level of conjugation and activity. Long-term studies have shown that this compound remains stable under standard storage conditions, with minimal degradation observed over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively conjugate with target biomolecules without causing significant toxicity. At high doses, toxic effects such as cellular stress and apoptosis have been observed. These effects are likely due to the excessive conjugation of critical cellular proteins, leading to the disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with thiol-containing enzymes and cofactors. The conjugation of this compound with enzymes can alter their activity, leading to changes in metabolic flux and metabolite levels. For example, the conjugation of a metabolic enzyme with this compound can inhibit its activity, resulting in the accumulation of its substrate and the depletion of its product .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG chain enhances its solubility, allowing for efficient distribution in aqueous environments. Additionally, the dibromomaleimide group can facilitate the targeting of specific cellular compartments, enhancing the localization and accumulation of the conjugated molecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The dibromomaleimide group can direct the conjugated molecules to specific organelles, such as the nucleus or mitochondria, depending on the nature of the targeting signals. This localization can affect the activity and function of the conjugated molecules, leading to changes in cellular processes and functions .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29Br2NO8/c1-19(2,3)30-14(23)4-6-26-8-10-28-12-13-29-11-9-27-7-5-22-17(24)15(20)16(21)18(22)25/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTPXNOGHQCGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Br2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibromo-Mal-PEG4-t-butyl ester
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-Mal-PEG4-t-butyl ester
Reactant of Route 3
Reactant of Route 3
3,4-Dibromo-Mal-PEG4-t-butyl ester
Reactant of Route 4
Reactant of Route 4
3,4-Dibromo-Mal-PEG4-t-butyl ester
Reactant of Route 5
Reactant of Route 5
3,4-Dibromo-Mal-PEG4-t-butyl ester
Reactant of Route 6
Reactant of Route 6
3,4-Dibromo-Mal-PEG4-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.